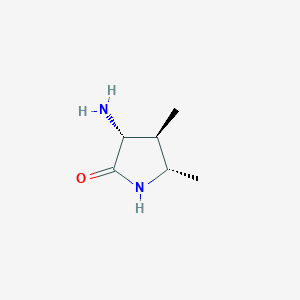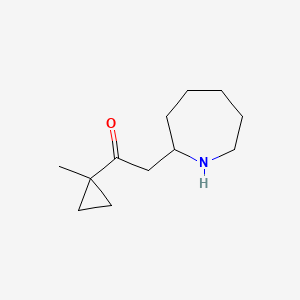
2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one is a synthetic organic compound The structure includes an azepane ring, a cyclopropyl group, and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the ethanone moiety to an alcohol.
Substitution: The azepane ring and cyclopropyl group may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a building block for bioactive compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
相似化合物的比较
Similar Compounds
2-(Azepan-2-yl)ethan-1-one: Lacks the cyclopropyl group.
1-(1-Methylcyclopropyl)ethan-1-one: Lacks the azepane ring.
2-(Piperidin-2-yl)-1-(1-methylcyclopropyl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
The presence of both the azepane ring and the cyclopropyl group in 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one makes it unique. This combination of structural features could confer unique chemical and biological properties, making it a compound of interest for further research.
属性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC 名称 |
2-(azepan-2-yl)-1-(1-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-12(6-7-12)11(14)9-10-5-3-2-4-8-13-10/h10,13H,2-9H2,1H3 |
InChI 键 |
IJHAACLUPRFTAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(=O)CC2CCCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)

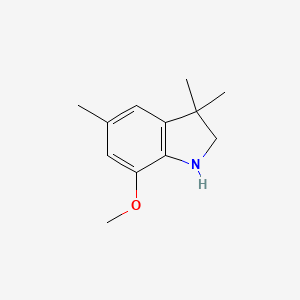
![Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-](/img/structure/B13330905.png)
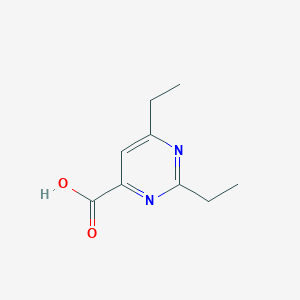
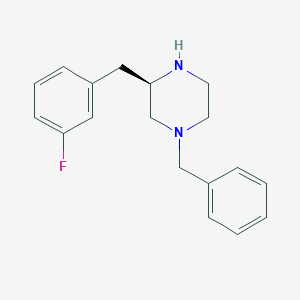
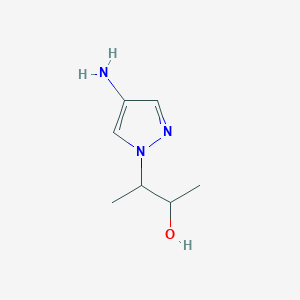
![2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13330917.png)
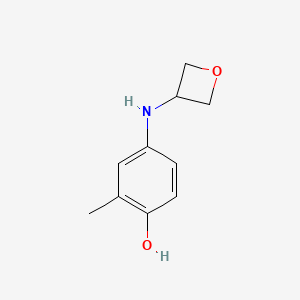

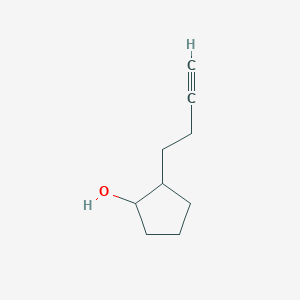
![5-(Cyclopropylmethyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13330948.png)
![5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13330966.png)
